3-Mercaptopropyltriethoxysilane

Catalog No.
S794243
CAS No.
14814-09-6
M.F
C9H22O3SSi
M. Wt
238.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Mercaptopropyltriethoxysilane

CAS Number

14814-09-6

Product Name

3-Mercaptopropyltriethoxysilane

IUPAC Name

3-triethoxysilylpropane-1-thiol

Molecular Formula

C9H22O3SSi

Molecular Weight

238.42 g/mol

InChI

InChI=1S/C9H22O3SSi/c1-4-10-14(11-5-2,12-6-3)9-7-8-13/h13H,4-9H2,1-3H3

InChI Key

DCQBZYNUSLHVJC-UHFFFAOYSA-N

SMILES

CCO[Si](CCCS)(OCC)OCC

Canonical SMILES

CCO[Si](CCCS)(OCC)OCC

The exact mass of the compound 1-Propanethiol, 3-(triethoxysilyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Mercaptopropyltriethoxysilane (MPTES, CAS 14814-09-6) is a bifunctional organosilane characterized by a reactive thiol (-SH) group and three hydrolyzable ethoxy groups. It functions as a critical molecular bridge between inorganic substrates (such as silica, glass, and noble metals) and organic polymer matrices. In industrial procurement, MPTES is primarily evaluated for its precursor suitability in surface modification, elastomer compounding, and nanomaterial functionalization. Its selection is largely driven by its specific hydrolysis kinetics, byproduct toxicity profile, and the high-affinity binding capabilities of its mercapto moiety compared to alternative silane coupling agents .

Substituting MPTES with closely related analogs often compromises processability, safety, or application-critical performance. Replacing MPTES with its methoxy analog, 3-mercaptopropyltrimethoxysilane (MPTMS), introduces methanol as a hydrolysis byproduct, creating significant environmental, health, and safety (EHS) compliance hurdles during scale-up, while also accelerating hydrolysis to rates that can cause premature cross-linking and unstable emulsions [1]. Furthermore, substituting MPTES with non-thiol silanes like (3-aminopropyl)triethoxysilane (APTES) fails in noble metal functionalization and heavy metal scavenging, as amine groups lack the high-affinity covalent binding strength of the thiol-metal (e.g., Au-S) interaction required for stable nanoparticle anchoring and dense surface coverage [2].

EHS Compliance and VOC Profile: Ethanol vs. Methanol Release

MPTES hydrolyzes to release ethanol, whereas its direct methoxy analog, MPTMS, releases methanol. This structural difference significantly lowers the toxicity profile of the process (MPTES exhibits an oral rat LD50 >2000 mg/kg) and simplifies volatile organic compound (VOC) compliance during industrial scale-up . Buyers selecting precursors for large-scale aqueous or ambient-moisture silanization prioritize MPTES to eliminate methanol emissions and align with green chemistry mandates without sacrificing coupling efficacy [1].

Evidence DimensionHydrolysis byproduct and toxicity profile
Target Compound DataEthanol release (oral rat LD50 >2000 mg/kg)
Comparator Or BaselineMPTMS (Methanol release, higher toxicity and strict VOC limits)
Quantified DifferenceElimination of methanol emissions, shifting to a safer ethanol byproduct
ConditionsAqueous or ambient-moisture silanization processes

Crucial for regulatory compliance, worker safety, and reducing ventilation overhead in large-scale manufacturing environments.

Controlled Hydrolysis Kinetics for Emulsion Stability

The bulkier ethoxy groups of MPTES result in slower, more controlled hydrolysis kinetics compared to the rapid reaction rates of MPTMS. This controlled reactivity prevents rapid, uncontrolled self-condensation and premature precipitation in aqueous media [1]. Consequently, MPTES allows for the formation of stable emulsions and highly uniform, reproducible silane monolayers, achieving higher re-dispersion stability of functionalized silica particles compared to the methoxy baseline [2].

Evidence DimensionHydrolysis and condensation rate
Target Compound DataSlower, controlled reaction kinetics yielding stable emulsions
Comparator Or BaselineMPTMS (Rapid, often uncontrolled hydrolysis leading to precipitation)
Quantified DifferenceHigher re-dispersion stability and significant reduction in premature cross-linking
ConditionsWater-based or sol-gel synthesis environments

Ensures batch-to-batch reproducibility and prevents costly material loss due to premature precipitation in formulation workflows.

Nanoparticle Surface Functionalization: Thiol vs. Amine Anchoring

When functionalizing substrates for gold nanoparticle attachment, MPTES provides dense thiol (-SH) anchoring sites that form strong covalent Au-S bonds. This results in significantly higher nanoparticle coverage and multi-layer stability compared to amine-terminated silanes like APTES, which rely on weaker Au-N coordination [1]. Quantitative assessments in plasmonic biosensor fabrication show that MPTES-functionalized templates support high-density 3D gold assemblies, yielding detection limits up to 20 times more sensitive than standard 2D monolayers [2].

Evidence DimensionGold nanoparticle binding affinity and surface coverage
Target Compound DataHigh-density covalent Au-S bonding supporting 3D assemblies
Comparator Or BaselineAPTES (Weaker Au-N coordination, lower binding density)
Quantified DifferenceSubstantially higher surface coverage enabling up to 20x improvement in biosensor sensitivity
ConditionsCore-shell nanoparticle synthesis and plasmonic biosensor fabrication

Essential for manufacturing highly sensitive, stable plasmonic biosensors and robust core-shell nanomaterials where dense metal anchoring is required.

Cure Kinetics and Mechanical Reinforcement in Elastomers

As a highly reactive primary mercaptosilane, MPTES actively participates in sulfur crosslinking during rubber compounding. In silica- or sepiolite-filled natural rubber composites, MPTES significantly accelerates vulcanization time and increases the crosslink density compared to less reactive silanes like vinyltriethoxysilane (VTES) [1]. Mechanical testing demonstrates that MPTES modification can increase the 300% modulus of filled composites from a baseline of 8.82 MPa to over 14.99 MPa, providing superior mechanical reinforcement [2].

Evidence DimensionVulcanization speed and 300% modulus
Target Compound DataAccelerated cure time; 300% modulus ~14.99 MPa
Comparator Or BaselineVTES or uncoupled baseline (Slower cure; 300% modulus ~8.82 MPa)
Quantified DifferenceOver 70% increase in 300% modulus and faster vulcanization
ConditionsSilica/sepiolite-filled natural rubber compounding

Enables tailored cure profiles and superior mechanical reinforcement in specialized, high-performance elastomer applications.

EHS-Compliant Industrial Silanization

MPTES is the required precursor for large-scale surface modification and silica functionalization where strict VOC regulations prohibit the methanol emissions associated with MPTMS. Its controlled hydrolysis kinetics also make it the preferred choice for formulating stable, water-based silane emulsions .

Plasmonic Biosensors and Core-Shell Nanoparticles

Due to its ability to form strong covalent Au-S bonds, MPTES is selected over amine-silanes for anchoring noble metal nanoparticles onto silica or carbon nanotube templates. This application directly leverages its high-density thiol presentation to manufacture highly sensitive, stable diagnostic devices [1].

High-Performance Elastomer Compounding

In the production of specialized silica-filled rubber compounds, MPTES is utilized to accelerate vulcanization and maximize crosslink density. It is specifically chosen over standard polysulfide silanes or vinyl silanes when a rapid cure profile and a substantial increase in the 300% modulus are required [2].

Heavy Metal Scavenging and Remediation Materials

MPTES is employed to functionalize mesoporous silica and magnetic nanoparticles for environmental remediation. The high affinity of the mercapto group for heavy metals (such as As, Cd, and Hg) provides superior capture efficiency and selectivity compared to non-thiol functionalized baselines [3].

Physical Description

Liquid

UNII

Z069RX894N

GHS Hazard Statements

Aggregated GHS information provided by 153 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 52 of 153 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 101 of 153 companies with hazard statement code(s):;
H302 (35.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (59.41%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (22.77%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (59.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (58.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (40.59%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

14814-09-6

Wikipedia

3-(triethoxysilyl)-1-propanethiol

General Manufacturing Information

Synthetic rubber manufacturing
1-Propanethiol, 3-(triethoxysilyl)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Chao MR, Hu CW, Chen JL. Glass substrates crosslinked with
tetracycline-imprinted polymeric silicate and CdTe quantum dots as fluorescent
sensors. Anal Chim Acta. 2016 Jun 21;925:61-9. doi: 10.1016/j.aca.2016.04.037.
Epub 2016 Apr 27. PubMed PMID: 27188318.


2: Khezeli T, Daneshfar A. Monodisperse silica nanoparticles coated with gold
nanoparticles as a sorbent for the extraction of phenol and dihydroxybenzenes
from water samples based on dispersive micro-solid-phase extraction: Response
surface methodology. J Sep Sci. 2015 Aug;38(16):2804-12. doi:
10.1002/jssc.201500320. Epub 2015 Jul 16. PubMed PMID: 26075653.


3: Penna A, Careri M, Spencer ND, Rossi A. Effects of Tailored Surface Chemistry
on Desorption Electrospray Ionization Mass Spectrometry: a Surface-Analytical
Study by XPS and AFM. J Am Soc Mass Spectrom. 2015 Aug;26(8):1311-9. doi:
10.1007/s13361-015-1135-9. Epub 2015 Apr 21. PubMed PMID: 25895892.


4: Wang W, Zhai J, Li Q. Synthesis of buoyant metal-coated fly ash cenosphere and
its excellent catalytic performance in dye degradation. J Colloid Interface Sci.
2015 Apr 15;444:10-6. doi: 10.1016/j.jcis.2014.12.059. Epub 2014 Dec 24. PubMed
PMID: 25585281.

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